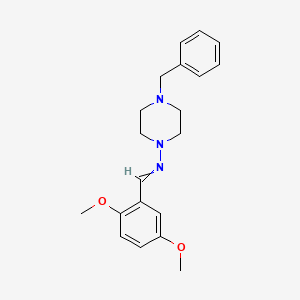
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine, also known as BDMP, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BDMP belongs to the class of piperazine derivatives and has been studied for its various pharmacological properties.
作用机制
The exact mechanism of action of 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. This compound may also inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In terms of its anxiolytic and antidepressant effects, this compound may act by modulating neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, which may contribute to its anticancer effects. This compound has also been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One advantage of using 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine in lab experiments is that it has been shown to have low toxicity levels in animal models. This makes it a potentially safer alternative to other anticancer and antidepressant agents. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments to specifically target its effects.
未来方向
There are many potential future directions for research on 4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine. One direction could be to further investigate its anticancer effects and potential use as a chemotherapy agent. Another direction could be to study its anxiolytic and antidepressant effects in more detail, potentially leading to the development of new treatments for these conditions. Additionally, the development of new this compound analogs with improved pharmacological properties could be explored.
合成方法
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine can be synthesized through a multi-step process starting with the reaction of 2,5-dimethoxybenzaldehyde with benzylamine to form a Schiff base. The Schiff base is then reacted with piperazine to form this compound.
科学研究应用
4-benzyl-N-(2,5-dimethoxybenzylidene)-1-piperazinamine has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent. It has been shown to have anxiolytic effects in animal models of anxiety and has been suggested to have potential as a treatment for depression.
属性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(2,5-dimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-24-19-8-9-20(25-2)18(14-19)15-21-23-12-10-22(11-13-23)16-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLGTZHPWWBYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
![methyl 4-methyl-3-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5696318.png)

![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)


![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)